Doubled Acid-Labile Protecting Group Density vs. Mono-TFA Analog TFAAM
The target compound contains two trifluoroacetyl ester protecting groups per monomer unit at adamantane positions 3 and 5, compared to exactly one in TFAAM (3-(2,2,2-trifluoroacetoxy)-1-adamantyl methacrylate, CAS 1151809-20-9) . Upon acid-catalyzed deprotection, each TFA group is cleaved to generate a hydroxyl group; thus the bis-TFA monomer yields two alkali-soluble hydroxyl sites per repeat unit after exposure, versus one from TFAAM. This 2:1 ratio of deprotection-generated hydrophilic sites directly scales the solubility contrast (the ratio of dissolution rates between exposed and unexposed regions), a primary determinant of resist resolution and line-edge roughness [1]. The mono-TFA monomer TFAAM has been synthesized and characterized in patent literature, confirming the structural distinction: TFAAM (C16H19F3O4, MW 332.31) vs. the bis-TFA compound (C18H18F6O6, MW 444.32) [2]. No non-fluorinated adamantyl methacrylate (e.g., AdMA, MAMA, HAMA, EAMA) provides any acid-labile TFA ester functionality, making direct performance comparison with the target compound inapplicable for deprotection-dependent applications.
| Evidence Dimension | Number of acid-labile trifluoroacetyl protecting groups per monomer unit |
|---|---|
| Target Compound Data | 2 TFA groups (at adamantane 3- and 5-positions) |
| Comparator Or Baseline | TFAAM: 1 TFA group (at adamantane 3-position only); AdMA/MAMA/HAMA/EAMA: 0 TFA groups |
| Quantified Difference | 2× vs. TFAAM; infinite difference vs. non-fluorinated analogs |
| Conditions | Structural determination from IUPAC nomenclature, molecular formulae, and published synthetic procedures |
Why This Matters
For chemically amplified photoresist formulation, the acid-labile group density per monomer dictates the deprotection-induced solubility contrast; doubling this density from one to two groups per unit directly enables larger dissolution rate differential between exposed and unexposed regions.
- [1] Rao, A.; Kang, S.; Vogt, B. D.; Prabhu, V. M.; Lin, E. K.; Wu, W.-L.; Muthukumar, M. Effect of Deprotection Extent on Swelling and Dissolution Regimes of Thin Polymer Films. Langmuir 2006, 22, 10009–10015. DOI: 10.1021/la061639m. View Source
- [2] JSR Corporation. Radiation-Sensitive Resin Composition, Method for Forming Resist Pattern, Polymer and Compound. US Patent Application US20130022912A1, published January 24, 2013. Synthesis of 3-(2,2,2-trifluoroacetoxy)-1-adamantyl methacrylate (TFAAM) described in Example 1. View Source
